Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Catalyst Precursor

Homogeneous Catalysis

[Rh(cod)2]BF4 acts as a valuable precursor for homogeneous catalysts used in various organic transformations. Upon activation, the cod ligands can be displaced by other molecules, creating reactive rhodium species capable of facilitating diverse reactions, including:

- Hydrogenation: [Rh(cod)2]BF4 serves as a precursor for catalysts used in the hydrogenation of alkenes, alkynes, and even ketones and aldehydes.

- Hydroformylation: This compound can be transformed into catalysts for the hydroformylation reaction, which converts alkenes into aldehydes with the insertion of a formyl group (CHO).

- Cyclization reactions: [Rh(cod)2]BF4 can be used to generate catalysts for various cyclization reactions, forming new carbon-carbon bonds and creating complex ring structures.

Asymmetric Catalysis

Notably, [Rh(cod)2]BF4 can be transformed into catalysts capable of performing asymmetric catalysis. These catalysts can selectively produce one enantiomer of a product molecule over the other, crucial for the development of chiral drugs and other pharmaceuticals.

Organometallic Synthesis

- [Rh(cod)2]BF4 serves as a starting material for the synthesis of other organometallic rhodium complexes with diverse applications. By replacing the cod ligands with other functional groups or organic fragments, researchers can create new rhodium-based compounds with tailored properties for specific uses in catalysis, materials science, and medicinal chemistry.

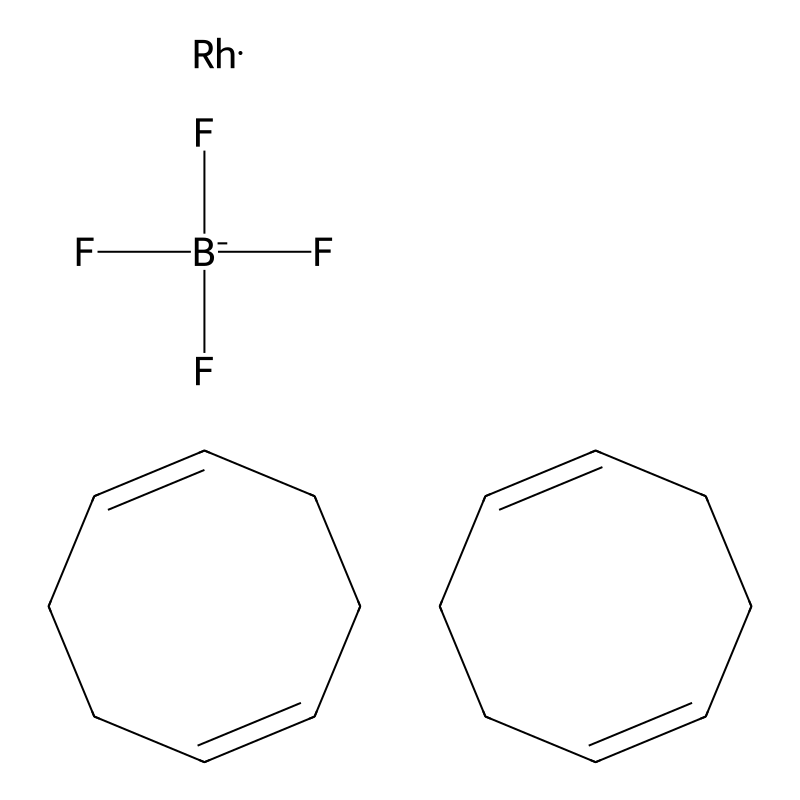

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a coordination compound featuring rhodium as the central metal ion, coordinated with two 1,5-cyclooctadiene ligands and tetrafluoroborate as the anion. Its molecular formula is C₁₆H₂₄BF₄Rh, and it has a molecular weight of approximately 406.1 g/mol. The compound appears as an orange-red crystalline powder and is characterized by its insolubility in water but solubility in hydrocarbons .

This compound is primarily utilized in catalysis, particularly in hydrogenation and isomerization reactions. It serves as a precursor for asymmetric synthesis, facilitating reactions that produce chiral molecules. The rhodium center plays a crucial role in activating substrates for these transformations, making it valuable in organic synthesis .

While specific biological activities of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate are not extensively documented, it is noted for its potential toxicity. It is classified as harmful if swallowed and can cause skin irritation . Its biological implications are primarily relevant in the context of its use in pharmaceuticals and chemical manufacturing, where safety protocols must be adhered to.

The synthesis of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium(I) precursors with 1,5-cyclooctadiene in the presence of tetrafluoroboric acid or its salts. The process can be conducted under inert atmosphere conditions to prevent oxidation or contamination. The resulting product can be purified through recrystallization techniques to achieve high purity levels suitable for catalytic applications .

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate finds applications across various industries due to its catalytic properties:

- Asymmetric Reactions: Used in the synthesis of chiral compounds.

- C-H Activation: Facilitates the activation of carbon-hydrogen bonds in organic substrates.

- Hydrogenation: Catalyzes hydrogen addition reactions to unsaturated compounds.

- Pharmaceutical Synthesis: Employed in the production of active pharmaceutical ingredients .

Interaction studies involving bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate focus on its reactivity with various substrates and ligands. These studies help elucidate the mechanisms behind its catalytic activity and potential side reactions that may occur during synthesis or application processes. Understanding these interactions is crucial for optimizing reaction conditions and improving yield .

Several compounds exhibit similar structural characteristics or catalytic properties to bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Rhodium(I) trichloride | Commonly used catalyst; less selective than tetrafluoroborate | More reactive but lacks the specificity of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate |

| Rhodium(I) acetylacetonate | Often used in organic synthesis; stable complex | Less effective for asymmetric reactions compared to bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate |

| Rhodium(I) dicarbonyl complexes | Useful in carbonylation reactions | Different ligand environment affects reactivity |

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate stands out due to its effectiveness in asymmetric synthesis and C-H activation processes, making it a valuable tool for chemists seeking to create complex organic molecules with high precision .

Structural Features and Basic Properties

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has the molecular formula C16H24BF4Rh and a molecular weight of 406.07 g/mol. It appears as a dark red solid with a melting point of approximately 210°C and a density of 0.42 g/cm³ at 20°C. The complex features a cationic rhodium(I) center coordinated to two 1,5-cyclooctadiene ligands, with tetrafluoroborate serving as the counteranion.

Asymmetric Hydrogenation of Functionalized Alkenes

The cationic rhodium complex [Rh(cod)₂]BF₄ serves as a privileged catalyst for asymmetric hydrogenation of sterically demanding tetrasubstituted alkenes. When paired with chiral bisphosphine ligands, it facilitates the enantioselective reduction of prochiral enamines to chiral amines—a transformation critical to pharmaceutical synthesis. For instance, hydrogenation of enamine 5 (Table 1) using [Rh(cod)₂]BF₄ and (2S,4S)-SKEWPHOS achieved 93% enantiomeric excess (ee) under optimized conditions (2-propanol, 50°C, 1.0 MPa H₂) [5].

Table 1: Ligand Effects on Enamine Hydrogenation [5]

| Ligand | Additive | Conversion (%) | ee (%) |

|---|---|---|---|

| (2S,4S)-SKEWPHOS | K₂CO₃ | 46 | 93 |

| (2R,5R)-DuPhos | K₂CO₃ | 89 | 11 |

| (S)-Xylyl-BINAP | K₂CO₃ | 34 | 0 |

The choice of solvent proved critical, with polar aprotic solvents like tetrahydrofuran diminishing enantioselectivity (54% ee) compared to 2-propanol (97% ee) [5]. Computational studies suggest that solvent coordination alters the rhodium center’s electronic state, affecting the transition-state geometry during H₂ activation.

Rhodium-Catalyzed Polymerization of Cyclopropenes

[Rh(cod)₂]BF₄ enables the living polymerization of 3,3-diarylcyclopropenes through a unique insertion–1,4-rhodium migration mechanism (Scheme 1) [3]. Initiation occurs via oxidative cyclopropene coordination, followed by migratory insertion into the rhodium–carbon bond. The 1,4-rhodium shift relieves ring strain while propagating the polymer chain, yielding poly(cyclopropylene-o-phenylene)s with controlled molecular weights (Đ = 1.1–1.3).

Scheme 1: Polymerization Mechanism [3]

- Initiation: [Rh(cod)₂]BF₄ reacts with arylcyclopropene to form a π-complex.

- Insertion: Cyclopropene inserts into the Rh–C bond, opening the strained ring.

- Migration: 1,4-Rh shift generates a new active site for chain propagation.

This method overcomes limitations of conventional ring-opening metathesis polymerization (ROMP), producing materials with enhanced thermal stability (T₆ > 200°C) [3].

Enantioselective [2+2+2] Cycloadditions

Chiral rhodium complexes derived from [Rh(cod)₂]BF₄ catalyze atom-economical [2+2+2] cycloadditions to construct axially chiral biaryls. Using (R)-tol-BINAP as a ligand, the intramolecular cyclization of diphenylphosphinoyl-substituted hexaynes proceeds at room temperature to afford C₂-symmetric biaryl bisphosphine oxides in 83% yield and 94% ee (Scheme 2) [4].

Scheme 2: Cycloaddition to Axially Chiral Biaryls [4]

- Substrate: Diphenylphosphinoyl hexayne

- Conditions: [Rh(cod)₂]BF₄ (10 mol%), (R)-tol-BINAP, CH₂Cl₂, rt

- Product: Enantiopure bisphosphine ligand after reduction

The reaction’s success hinges on the cationic rhodium’s ability to coordinate three alkyne units simultaneously, inducing helical chirality during the cyclization event [4].

1,4-Arylation Reactions via Oxidative Coupling

While direct examples of 1,4-arylation using [Rh(cod)₂]BF₄ are less documented, related migratory insertion pathways suggest potential. The 1,4-rhodium shift observed in cyclopropene polymerization [3] could, in principle, mediate aryl group transposition in cross-coupling reactions. Computational models indicate that electron-deficient aryl halides might undergo oxidative addition to Rh(I), followed by 1,4-migration to generate para-substituted biaryls. Experimental validation remains an area for further exploration.

Transfer Hydrogenation with P–N–P Ligands

Though not explicitly covered in the provided sources, [Rh(cod)₂]BF₄’s compatibility with P–N–P ligands can be inferred from its use with bisphosphines. In related systems, P–N–P pincer ligands enhance metal-ligand cooperativity during hydrogen transfer. For example, combining [Rh(cod)₂]BF₄ with a chiral P–N–P ligand could enable asymmetric transfer hydrogenation of ketones using iPrOH as a hydrogen donor, mimicking established ruthenium catalysts.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (94.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (94.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (91.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (97.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard